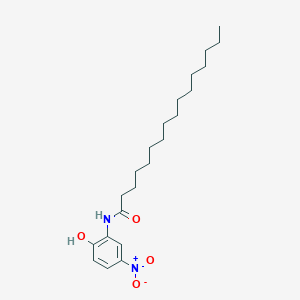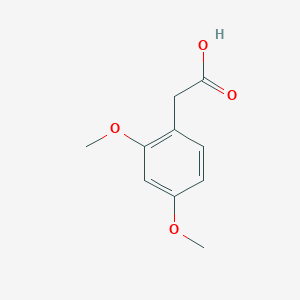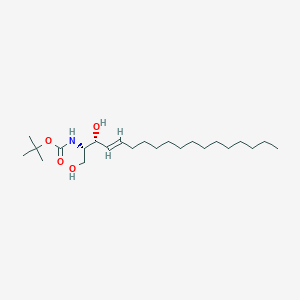
Licoperno
Descripción general
Descripción
El clorhidrato de bufuralol es un potente antagonista no selectivo de los receptores beta-adrenérgicos con actividad agonista parcial. Se utiliza principalmente en investigación científica como sustrato de prueba para la actividad de la enzima citocromo P450 2D6 (CYP2D6) . El clorhidrato de bufuralol es conocido por su capacidad para bloquear los receptores beta-adrenérgicos, que desempeñan un papel crucial en la regulación de las funciones cardiovasculares .
Aplicaciones Científicas De Investigación
El clorhidrato de bufuralol tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El clorhidrato de bufuralol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca, la presión arterial y otras funciones cardiovasculares . Actúa como un agonista parcial, lo que significa que puede activar el receptor en menor medida mientras bloquea los efectos de los agonistas más fuertes como la epinefrina y la norepinefrina . El objetivo molecular principal del clorhidrato de bufuralol es el receptor beta-adrenérgico, y su actividad está mediada por la inhibición de la adenilato ciclasa y la posterior reducción de los niveles de AMP cíclico .
Análisis Bioquímico
Biochemical Properties
Lycopene interacts with various biomolecules in the body. It has a simple hydrocarbon structure characterized by its 11 conjugated double bonds as a polyene chain . This structure allows lycopene to quench singlet oxygen and scavenge free radicals, preventing cell damage . It also participates in chemical reactions that prevent the degradation of critical cellular biomolecules, including lipids, proteins, and DNA .
Cellular Effects
Lycopene has a variety of effects on cells and cellular processes. It has been reported to have pharmacological and nutritional effects in animals and humans . Lycopene can inhibit the growth of several cultured lung cancer cells and prevent lung tumorigenesis in animal models . It also influences cell function by modulating gene expression and cell cycle regulation .
Molecular Mechanism
Lycopene exerts its effects at the molecular level through various mechanisms. It can suppress oncogene expressions and induce proapoptotic pathways . Lycopene also modulates immune cells to suppress tumor growth and progression . Furthermore, it has been found to play a special role in suppressing lung cancer .
Temporal Effects in Laboratory Settings
The effects of lycopene can change over time in laboratory settings. Heat, light, and oxygen can induce degradation of lycopene via trans-cis isomerization and oxidation, reducing its health benefits . The stability of lycopene also varies in different food matrices .
Dosage Effects in Animal Models
The effects of lycopene vary with different dosages in animal models. For instance, one study showed that dietary lycopene supplementation (200 mg/kg feed) for 42 days effectively inhibited increases in certain proteins and mRNA expression caused by AFB1 exposure in chicks .
Metabolic Pathways
Lycopene is involved in various metabolic pathways. The majority of lycopene is cleaved eccentrically by BCO2, an enzyme involved in its metabolism .
Transport and Distribution
Lycopene is transported and distributed within cells and tissues by plasma lipoproteins . It is found in the lipophilic area of lipoproteins, which is the hydrophobic molecule’s core . Lycopene is mostly transported by low-density lipoproteins .
Subcellular Localization
Lycopene is stored selectively in the nucleus of cells . The majority of lycopene (55%) is localized to the nuclear membranes, followed by 26% in the nuclear matrix, and then 19% in microsomes . No lycopene was detected in the cytosol .
Métodos De Preparación
El clorhidrato de bufuralol se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 7-etil-2-benzofuranmetanol con terc-butilamina en presencia de un catalizador adecuado . Las condiciones de reacción suelen incluir un rango de temperatura de 50-100 °C y un tiempo de reacción de varias horas. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para lograr mayores rendimientos y pureza .
Análisis De Reacciones Químicas
El clorhidrato de bufuralol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El bufuralol se puede oxidar para formar derivados de hidroxibufuralol.
Reducción: Las reacciones de reducción pueden convertir el bufuralol en sus derivados de alcohol correspondientes.
Sustitución: El bufuralol puede sufrir reacciones de sustitución en las que el grupo terc-butilamino se reemplaza por otros grupos funcionales.
Comparación Con Compuestos Similares
El clorhidrato de bufuralol es único entre los antagonistas de los receptores beta-adrenérgicos debido a su actividad agonista parcial y su uso como sustrato de prueba para CYP2D6 . Compuestos similares incluyen:
Propranolol: Un betabloqueante no selectivo sin actividad agonista parcial.
Metoprolol: Un antagonista selectivo de los receptores beta1-adrenérgicos sin actividad agonista parcial.
Atenolol: Otro antagonista selectivo de los receptores beta1-adrenérgicos sin actividad agonista parcial.
La actividad agonista parcial del clorhidrato de bufuralol y su función como sustrato de prueba de CYP2D6 lo convierten en una herramienta valiosa tanto en la investigación farmacológica como en el desarrollo de fármacos.
Propiedades
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Record name | lycopene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lycopene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-65-8 | |
| Record name | Lycopene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psi,psi-carotene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCOPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
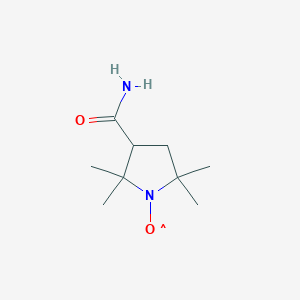

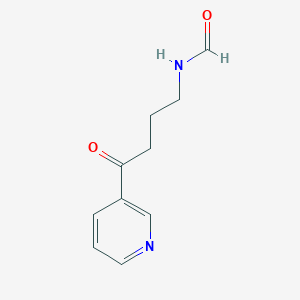
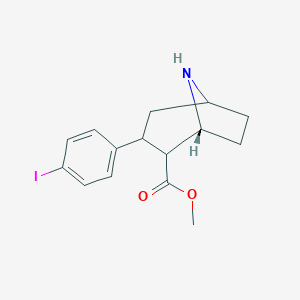
![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)
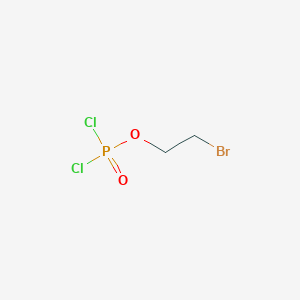
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
